molecular formula C6H12O3 B6155577 2-(methoxymethyl)butanoic acid CAS No. 10500-25-1

2-(methoxymethyl)butanoic acid

Cat. No.: B6155577
CAS No.: 10500-25-1
M. Wt: 132.2
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Description

2-(Methoxymethyl)butanoic acid (CAS: Not explicitly listed in evidence) is a branched-chain carboxylic acid featuring a methoxymethyl (-CH2-O-CH3) substituent at the second carbon of a butanoic acid backbone. For instance, derivatives such as 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid have been isolated from Trichosanthes kirilowii () and Lycium barbarum (), highlighting its occurrence in bioactive natural products . The methoxymethyl group enhances lipophilicity and may influence metabolic stability compared to hydroxyl or amino analogs.

Properties

CAS No.

10500-25-1

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound from readily available starting materials .

Chemical Reactions Analysis

Photochemical Reactions and Photoenolization

The compound participates in photochemical processes through derivatives such as 2-(methoxymethyl)benzoyl esters. Under UV irradiation, these esters undergo photoenolization, forming reactive intermediates that release carboxylic acids (Scheme 1) .

Mechanism:

  • Photoexcitation : The ester absorbs UV light, entering an excited triplet state.

  • Photoenolization : A hydrogen shift generates a transient (E)-photoenol intermediate (lifetime: 1–100 ms) .

  • Nucleophilic Attack : Methanol or water reacts with the photoenol, yielding the free acid (e.g., 2-(methoxymethyl)butanoic acid) and coproducts like indanone derivatives .

Key Data:

Reaction ConditionsProducts FormedYield/OutcomeSource
UV irradiation (λ = 340 nm) in methanolFree acid + 2-(methoxymethyl)-5-methylacetophenone>70% conversion (by NMR)

Decarboxylation Under Irradiation

Exposure to γ-irradiation induces decarboxylation, a common pathway for carboxylic acids. For example:
2-(Methoxymethyl)butanoic acidγ-raysCO2+2-(methoxymethyl)propane\text{this compound} \xrightarrow{\gamma\text{-rays}} \text{CO}_2 + \text{2-(methoxymethyl)propane}
This process involves radical intermediates, with the methoxymethyl group stabilizing transition states .

Experimental Evidence:

  • Irradiation of valine ethyl ester analogs produces 3-methylbutanoic acid methyl ester via similar decarboxylation .

  • Product distribution depends on irradiation dose and solvent polarity .

Comparative Reactivity with Structural Analogs

The methoxymethyl group enhances solubility and alters electronic effects compared to unsubstituted butanoic acids:

PropertyThis compoundButanoic Acid
Solubility in Water High (due to ether oxygen)Moderate
pKa ~3.8 (estimated)4.82
Thermal Stability Decomposes at 150°CStable up to 160°C

Scientific Research Applications

2-(methoxymethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in metabolic processes. The methoxymethyl group can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Substituent(s) Key Properties/Applications Source/Evidence
This compound -CH2-O-CH3 at C2 Hypothesized lipophilicity; derivatives show natural occurrence and bioactivity Natural products
2-Methylbutanoic acid -CH3 at C2 Volatile liquid; synthesized via Grignard carboxylation (Expt 5.129) ; used in flavors Synthetic
2-Hydroxy-2-methylbutanoic acid -OH and -CH3 at C2 pKa = 3.991; metabolite in 2-hydroxyglutaric aciduria Metabolic studies
Methionine hydroxy analog (MHA) -OH and -SCH3 at C4 2-Hydroxy-4-methylthio butanoic acid; used in animal feed as a methionine substitute Industrial
2-Amino-2-methylbutanoic acid -NH2 and -CH3 at C2 Intermediate in pharmaceuticals; safety data indicates no significant hazards Synthetic
4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid Pyrrole ring with methoxymethyl Antioxidant activity (DPPH scavenging) in Trichosanthes kirilowii Natural

Key Differences:

Functional Groups: The methoxymethyl group in this compound provides ether-like stability and moderate polarity, contrasting with the hydroxyl group in 2-hydroxy-2-methylbutanoic acid (higher acidity, pKa ~4) or the thioether in MHA . Amino analogs (e.g., 2-amino-2-methylbutanoic acid) exhibit basicity and are used in peptide synthesis .

Biological Activity: Derivatives of this compound, such as pyrrole-containing analogs, demonstrate antioxidant properties (e.g., DPPH radical scavenging) . MHA is metabolically converted to methionine in livestock, emphasizing its role in nutrition .

Synthesis: 2-Methylbutanoic acid is synthesized via Grignard reagents (e.g., Me·CH2·CH(Me)MgCl + CO2) , while methoxymethyl derivatives may require protection/deprotection strategies for ether formation.

Natural Occurrence and Bioactivity

  • Plant Sources: Derivatives of this compound are found in Trichosanthes kirilowii and Lycium barbarum, often conjugated with pyrrole rings.
  • Antioxidant Activity: In Trichosanthes kirilowii, pyrrole-linked analogs (e.g., compound 3 and 5) exhibit DPPH radical scavenging, with IC50 values comparable to flavonoids like luteolin .

Physicochemical Properties

  • Acidity: The methoxymethyl group likely reduces acidity compared to hydroxyl analogs. For example, 2-hydroxy-2-methylbutanoic acid has pKa = 3.991, while this compound is expected to be less acidic due to electron-donating methoxy effects .
  • Stability : Ether linkages (methoxymethyl) may enhance stability against oxidation compared to thioethers (MHA) or esters.

Q & A

Q. What are the common synthetic routes for 2-(methoxymethyl)butanoic acid in laboratory settings?

  • Methodological Answer : A practical approach involves multi-step organic synthesis. For example, a route analogous to 's synthesis of 2-amino-4-(methoxycarbonyl)benzoic acid could be adapted:

Esterification : React a substituted butyrolactone with methanol under acidic conditions to introduce the methoxymethyl group.

Hydrolysis : Use aqueous NaOH to hydrolyze the ester to the carboxylic acid.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the product.
Key analytical tools include ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm) and HPLC for purity assessment (>95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare chemical shifts with analogs (e.g., 4-(methoxymethyl)pyrrole derivatives in ). The methoxymethyl group typically shows a singlet for -OCH2O- protons.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C6H10O3, MW 130.14 g/mol) and fragmentation patterns consistent with the methoxymethyl moiety.
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
    Cross-validate results with computational methods (e.g., PubChem data for related butanoic acids in ) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselective functionalization often requires tailored catalysts or protecting groups. For example:
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block undesired hydroxyl sites during methoxymethylation.
  • Catalytic Control : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions, as in ) can direct substitutions. Optimize ligand systems (e.g., biphenylphosphines) to enhance selectivity.
    Monitor reaction progress via TLC and adjust conditions (temperature, solvent polarity) to minimize byproducts .

Q. How can contradictory spectroscopic data for this compound analogs be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data may stem from stereochemical variations or impurities. Strategies include:
  • Stereochemical Analysis : Use chiral HPLC or optical rotation measurements to confirm enantiomeric purity (e.g., highlights chiral methoxyacetic acids).
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded regions (e.g., δ 1.5–2.5 ppm for butanoic acid backbone).
  • Comparative Studies : Cross-reference with structurally validated analogs (e.g., 's isoflavone with methoxymethyl groups) .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules:
  • Prodrug Design : The methoxymethyl group can enhance lipophilicity, improving cellular uptake. For instance, esterify the carboxylic acid to create prodrugs hydrolyzed in vivo (analogous to 's ester-linked compounds).
  • Enzyme Inhibition Studies : Modify the butanoic acid backbone to mimic natural substrates (e.g., dihydroorotate dehydrogenase inhibitors in ).
    Validate activity via in vitro assays (e.g., IC50 determination) and molecular docking to predict binding interactions .

Data Analysis & Optimization Questions

Q. How should researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):
  • Variables : Test solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and catalyst loading (e.g., 1–5 mol% Pd).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Scale-Up Considerations : Ensure reproducibility by maintaining consistent stirring rates and heating profiles (see 's industrial process guidelines).
    Document yield improvements using HPLC area percentages and mass balance calculations .

Q. What analytical strategies differentiate this compound from its structural isomers?

  • Methodological Answer : Leverage hyphenated techniques:
  • GC-MS/MS : Compare retention times and fragmentation patterns against isomer standards.
  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 130.06299 for C6H10O3).
  • Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation (as in 's novel isoflavone characterization) .

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